molecular formula C24H22O B13888999 2,4-Di-(1-Indanyl)phenol CAS No. 109879-28-9

2,4-Di-(1-Indanyl)phenol

Cat. No.: B13888999
CAS No.: 109879-28-9
M. Wt: 326.4 g/mol
InChI Key: DCUACKYSEIGHJH-UHFFFAOYSA-N
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Description

2,4-Di-(1-Indanyl)phenol: is an organic compound characterized by the presence of two indanyl groups attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-(1-Indanyl)phenol typically involves the reaction of phenol with indanone derivatives. One common method includes the use of a Grignard reagent formed from 2-iodoanisole or 2-bromoanisole, which reacts with 1-indanone or 2-indanone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of strong acids or bases, along with appropriate catalysts, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-(1-Indanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 2,4-Di-(1-Indanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the indanyl groups may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2,4-Di-(1-Indanyl)phenol is unique due to the presence of indanyl groups, which confer distinct structural and functional properties compared to other phenolic compounds.

Properties

CAS No.

109879-28-9

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

2,4-bis(2,3-dihydro-1H-inden-1-yl)phenol

InChI

InChI=1S/C24H22O/c25-24-14-11-18(21-12-9-16-5-1-3-7-19(16)21)15-23(24)22-13-10-17-6-2-4-8-20(17)22/h1-8,11,14-15,21-22,25H,9-10,12-13H2

InChI Key

DCUACKYSEIGHJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)C4CCC5=CC=CC=C45

Origin of Product

United States

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